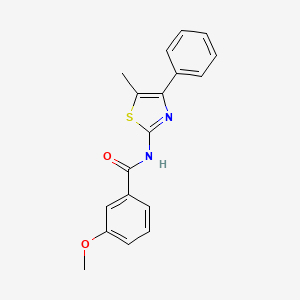

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various fields such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

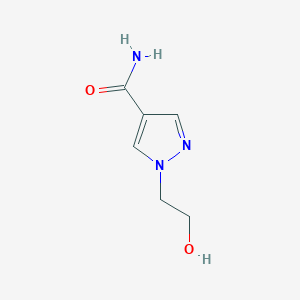

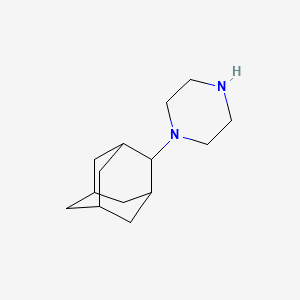

Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their C, H, and N analysis .

Applications De Recherche Scientifique

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential antitumor and cytotoxic properties. Researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer cells .

Antifungal Activity

Narayana et al. synthesized a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides . These compounds were screened for their antifungal activity, suggesting that thiazole derivatives may hold promise as antifungal agents .

Clinically Used Anticancer Medicines

Thiazole serves as a crucial motif in several clinically relevant molecules. Notable examples include:

Other Potential Applications

Beyond the mentioned fields, thiazoles have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, and neuroprotective effects. Additionally, thiazole derivatives play a role in sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Mécanisme D'action

Target of action

Thiazoles are found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . Benzamides are a class of compounds which have been found to have antipsychotic, antiemetic, and antineoplastic activities.

Mode of action

The mode of action of thiazoles and benzamides can vary greatly depending on their specific structures and functional groups. For example, some thiazoles act by inhibiting certain enzymes, while others might interact with DNA or RNA .

Biochemical pathways

The biochemical pathways affected by thiazoles and benzamides can also vary widely. For instance, some thiazoles have been found to have antiviral activity, indicating that they might interfere with viral replication pathways .

Pharmacokinetics

The ADME properties of thiazoles and benzamides can depend on their specific structures. For example, some thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of thiazoles and benzamides. For example, certain thiazoles are stable under acidic conditions but can degrade under basic conditions .

Orientations Futures

The synthesized compounds have shown significant biological activities, suggesting potential applications in various fields . Further in vivo biochemical tests of effective amides can be carried out in different fields of application . Additionally, QSAR and Molecular docking studies can be performed to determine the mode of interaction .

Propriétés

IUPAC Name |

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-16(13-7-4-3-5-8-13)19-18(23-12)20-17(21)14-9-6-10-15(11-14)22-2/h3-11H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYATSRYEIYRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)

![(1R,5S)-8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2630679.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2630683.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2630688.png)

![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2630695.png)